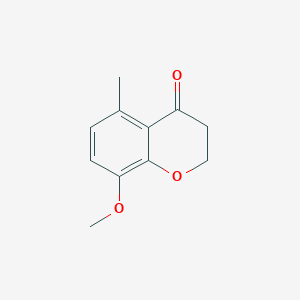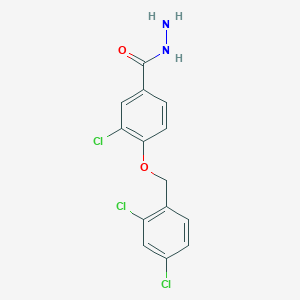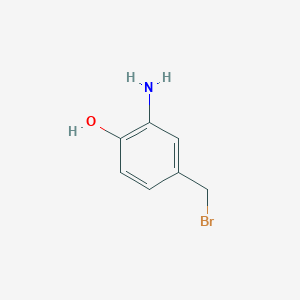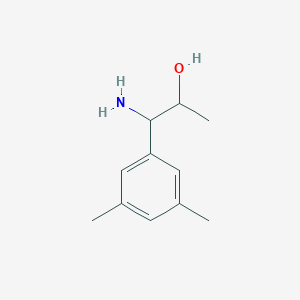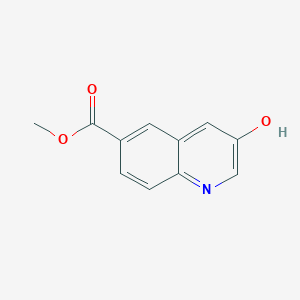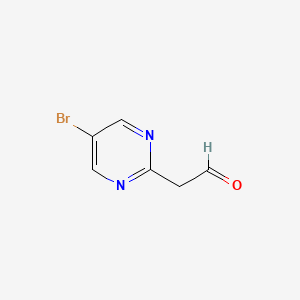
4-(Tert-butyl)-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 4-position and a methoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylphenol and 3-methoxybenzonitrile.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: 4-(Tert-butyl)-3-methoxybenzoic acid.
Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.
Substitution: 4-(Tert-butyl)-3-methoxy-2-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methoxy and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)-3-iodoheptane: Similar in having a tert-butyl group but differs in the presence of an iodine atom.
4-tert-Butylphenol: Lacks the methoxy and nitrile groups, making it less reactive in certain chemical reactions.
4-tert-Butylcatechol: Contains hydroxyl groups instead of methoxy and nitrile groups, leading to different reactivity and applications.
Uniqueness
4-(Tert-butyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7H,1-4H3 |
Clave InChI |
QNQNGRGOQNBDET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


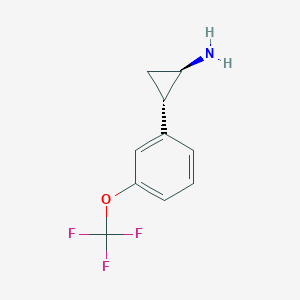
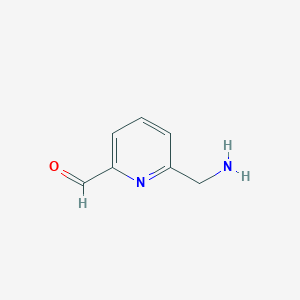
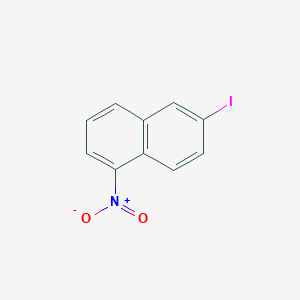
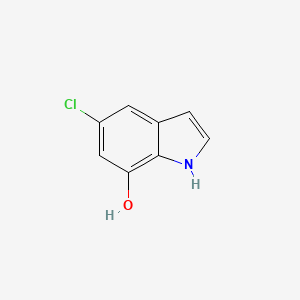
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
